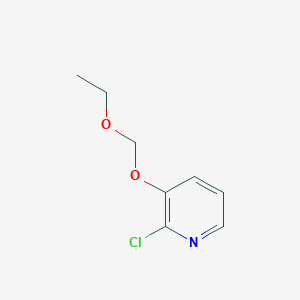
2-Chloro-3-(ethoxymethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(ethoxymethoxy)pyridine is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(ethoxymethoxy)pyridine typically involves the chlorination of 3-(ethoxymethoxy)pyridine. One common method is the reaction of 3-(ethoxymethoxy)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-(ethoxymethoxy)pyridine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(ethoxymethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The ethoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-chloro-3-(hydroxymethoxy)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-3-(ethoxymethoxy)pyridine, 2-thio-3-(ethoxymethoxy)pyridine, and 2-alkoxy-3-(ethoxymethoxy)pyridine.
Oxidation: Products include 2-chloro-3-(formyloxymethoxy)pyridine and 2-chloro-3-(carboxymethoxy)pyridine.
Reduction: The major product is 2-chloro-3-(hydroxymethoxy)pyridine.
Scientific Research Applications
2-Chloro-3-(ethoxymethoxy)pyridine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(ethoxymethoxy)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chlorine atom and the ethoxymethoxy group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methoxypyridine
- 2-Chloro-3-(methoxymethoxy)pyridine
- 2-Chloro-3-(ethoxymethoxy)quinoline
Uniqueness
2-Chloro-3-(ethoxymethoxy)pyridine is unique due to the presence of both a chlorine atom and an ethoxymethoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-chloro-3-(ethoxymethoxy)pyridine |
InChI |
InChI=1S/C8H10ClNO2/c1-2-11-6-12-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3 |
InChI Key |
QKRYASYTFHXQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=C(N=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















